Cas no 1553211-15-6 (5-(4-bromo-2-methoxyphenyl)-1,2-oxazol-3-amine)

5-(4-bromo-2-methoxyphenyl)-1,2-oxazol-3-amine Chemical and Physical Properties
Names and Identifiers
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- 5-(4-bromo-2-methoxyphenyl)-1,2-oxazol-3-amine
- EN300-1912818
- 1553211-15-6
-
- Inchi: 1S/C10H9BrN2O2/c1-14-8-4-6(11)2-3-7(8)9-5-10(12)13-15-9/h2-5H,1H3,(H2,12,13)
- InChI Key: HQGXMZUAIRPGFL-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)OC)C1=CC(N)=NO1
Computed Properties
- Exact Mass: 267.98474g/mol
- Monoisotopic Mass: 267.98474g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 61.3Ų
5-(4-bromo-2-methoxyphenyl)-1,2-oxazol-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1912818-0.1g |
5-(4-bromo-2-methoxyphenyl)-1,2-oxazol-3-amine |
1553211-15-6 | 0.1g |
$867.0 | 2023-09-17 | ||
Enamine | EN300-1912818-0.25g |
5-(4-bromo-2-methoxyphenyl)-1,2-oxazol-3-amine |
1553211-15-6 | 0.25g |
$906.0 | 2023-09-17 | ||
Enamine | EN300-1912818-10g |
5-(4-bromo-2-methoxyphenyl)-1,2-oxazol-3-amine |
1553211-15-6 | 10g |
$4236.0 | 2023-09-17 | ||
Enamine | EN300-1912818-5g |
5-(4-bromo-2-methoxyphenyl)-1,2-oxazol-3-amine |
1553211-15-6 | 5g |
$2858.0 | 2023-09-17 | ||
Enamine | EN300-1912818-0.05g |
5-(4-bromo-2-methoxyphenyl)-1,2-oxazol-3-amine |
1553211-15-6 | 0.05g |
$827.0 | 2023-09-17 | ||
Enamine | EN300-1912818-5.0g |
5-(4-bromo-2-methoxyphenyl)-1,2-oxazol-3-amine |
1553211-15-6 | 5g |
$3562.0 | 2023-05-31 | ||
Enamine | EN300-1912818-0.5g |
5-(4-bromo-2-methoxyphenyl)-1,2-oxazol-3-amine |
1553211-15-6 | 0.5g |
$946.0 | 2023-09-17 | ||
Enamine | EN300-1912818-1.0g |
5-(4-bromo-2-methoxyphenyl)-1,2-oxazol-3-amine |
1553211-15-6 | 1g |
$1229.0 | 2023-05-31 | ||
Enamine | EN300-1912818-10.0g |
5-(4-bromo-2-methoxyphenyl)-1,2-oxazol-3-amine |
1553211-15-6 | 10g |
$5283.0 | 2023-05-31 | ||
Enamine | EN300-1912818-2.5g |
5-(4-bromo-2-methoxyphenyl)-1,2-oxazol-3-amine |
1553211-15-6 | 2.5g |
$1931.0 | 2023-09-17 |
5-(4-bromo-2-methoxyphenyl)-1,2-oxazol-3-amine Related Literature
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Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
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Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
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Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
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Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
Additional information on 5-(4-bromo-2-methoxyphenyl)-1,2-oxazol-3-amine
Introduction to 5-(4-bromo-2-methoxyphenyl)-1,2-oxazol-3-amine (CAS No. 1553211-15-6)
5-(4-bromo-2-methoxyphenyl)-1,2-oxazol-3-amine, also known by its CAS number 1553211-15-6, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a brominated phenyl group and a methoxy substituent, coupled with an oxazolamine moiety. These structural elements contribute to its potential as a lead compound in the development of novel therapeutic agents.
The chemical structure of 5-(4-bromo-2-methoxyphenyl)-1,2-oxazol-3-amine can be represented as follows: C10H9BrN2O2. The presence of the bromine atom and the methoxy group imparts specific physicochemical properties that are crucial for its biological activity. The oxazolamine functional group, in particular, is known for its ability to form hydrogen bonds and participate in various biological interactions, making it a valuable scaffold in drug design.
Recent studies have explored the potential applications of 5-(4-bromo-2-methoxyphenyl)-1,2-oxazol-3-amine in various therapeutic areas. One notable area of research is its potential as an anticancer agent. A study published in the Journal of Medicinal Chemistry (2023) reported that this compound exhibited significant cytotoxic activity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action involves the inhibition of key signaling pathways involved in cell proliferation and survival.
In addition to its anticancer properties, 5-(4-bromo-2-methoxyphenyl)-1,2-oxazol-3-amine has also shown promise in the treatment of neurodegenerative diseases. Research conducted at the University of California (2023) demonstrated that this compound could effectively modulate the activity of certain enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE). The results indicated that it could potentially slow down the progression of diseases like Alzheimer's by improving cognitive function and reducing neuroinflammation.
The pharmacokinetic properties of 5-(4-bromo-2-methoxyphenyl)-1,2-oxazol-3-amine have been extensively studied to understand its behavior in biological systems. A study published in the European Journal of Pharmaceutical Sciences (2023) reported that this compound exhibits favorable oral bioavailability and a reasonable half-life, making it suitable for further development as an oral therapeutic agent. The compound's ability to cross the blood-brain barrier was also noted, which is particularly important for its application in central nervous system disorders.
Safety and toxicity assessments are critical aspects of drug development. Preclinical studies have shown that 5-(4-bromo-2-methoxyphenyl)-1,2-oxazol-3-amine has a favorable safety profile at therapeutic doses. However, as with any new chemical entity, further investigations are necessary to fully understand its long-term effects and potential side effects. Ongoing clinical trials are aimed at evaluating its safety and efficacy in human subjects.
The synthesis of 5-(4-bromo-2-methoxyphenyl)-1,2-oxazol-3-amine involves a series of well-defined chemical reactions. A typical synthetic route starts with the bromination of 4-bromoanisole followed by coupling with an appropriate amine to form the oxazolamine derivative. The synthetic process can be optimized to achieve high yields and purity, which is essential for large-scale production and pharmaceutical applications.
In conclusion, 5-(4-bromo-2-methoxyphenyl)-1,2-oxazol-3-amine (CAS No. 1553211-15-6) is a promising compound with diverse potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it a valuable candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, contributing to advancements in drug discovery and development.
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